molecular formula C18H16FN3O3S2 B2965657 N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941474-03-9

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2965657
CAS No.: 941474-03-9
M. Wt: 405.46
InChI Key: AZUAMHABOSUATO-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a fluorinated benzothiazole core and a pyrrolidine sulfonyl substituent. Its molecular structure combines a benzo[d]thiazole ring (with a fluorine atom at the 6-position) linked via an amide bond to a benzamide moiety substituted at the 3-position with a pyrrolidin-1-ylsulfonyl group. This compound is of interest due to its structural similarity to bioactive benzothiazole and benzamide analogs, which are often explored as kinase inhibitors, TRPV1 receptor modulators, or antimicrobial agents .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c19-13-6-7-15-16(11-13)26-18(20-15)21-17(23)12-4-3-5-14(10-12)27(24,25)22-8-1-2-9-22/h3-7,10-11H,1-2,8-9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUAMHABOSUATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FN4O3S2C_{18}H_{17}FN_{4}O_{3}S_{2} with a molecular weight of 420.48 g/mol. It features a benzothiazole moiety that is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, benzothiazole derivatives have demonstrated significant cytotoxic effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cells through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
N-(6-fluorobenzo[d]thiazol-2-yl)-...A4311 - 4Apoptosis, Cell Cycle Arrest
Benzothiazole Derivative B7A5492 - 5Inhibition of IL-6, TNF-α
Compound 4iHOP-920.5Cytotoxicity

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory activity. Studies indicate that similar benzothiazole compounds can decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This dual action makes it a promising candidate for treating conditions characterized by chronic inflammation and cancer .

Case Studies

  • Study on Cytotoxicity : A recent study synthesized a series of benzothiazole derivatives and assessed their cytotoxic effects on A431 and A549 cells using the MTT assay. The results indicated that compounds with fluorinated substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that fluorination may play a crucial role in increasing biological activity .
  • In Vivo Studies : Preliminary in vivo studies on animal models have shown that these compounds can significantly reduce tumor size when administered at specific dosages, further supporting their potential as anticancer agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, physicochemical properties, and biological activities, drawing from diverse sources.

Structural Analogues and Substituent Effects

a. Thiazole/Benzothiazole Derivatives

  • Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): Features a morpholinomethyl group and pyridinyl substituent. Exhibits a melting point of 198–200°C and confirmed purity via HRMS .
  • N-(thiazol-2-yl)-benzamide analogs : Substituents like 4-tert-butyl or 5-nitro on the thiazole ring enhance activity (e.g., ZAC antagonist potency), suggesting that electron-withdrawing groups or bulky substituents improve target engagement .
  • TRPV1 Ligands (e.g., Compound 69) : Benzothiazol-2-carboxamides with pyridine-benzamide chains (IC₅₀ = 32 nM) highlight the importance of fluorination and hydrophilic groups (e.g., 2,3-dihydroxypropyl) for receptor affinity .

Key Insight: The 6-fluoro substitution in the target compound may enhance metabolic stability compared to non-fluorinated analogs, while the pyrrolidinylsulfonyl group could improve solubility over bulkier substituents like morpholinomethyl .

Physicochemical and Spectral Data
Compound Name Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
4d () 198–200 8.05 (s, 1H) 164.2, 152.1 513.1023
4e () 192–194 7.98 (d, 1H) 163.8, 151.9 526.1147
Target Compound* Not reported Not available Not available Not available

Research Implications and Gaps

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